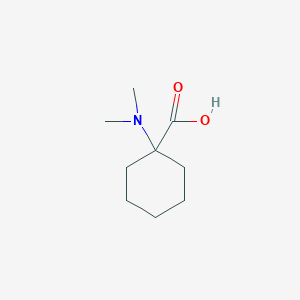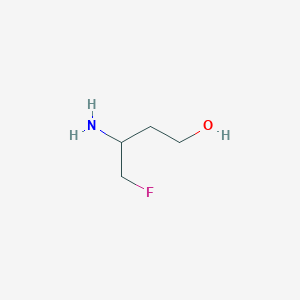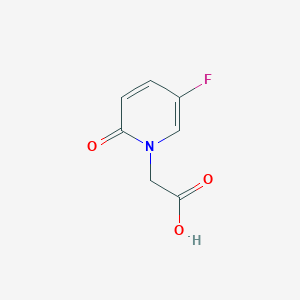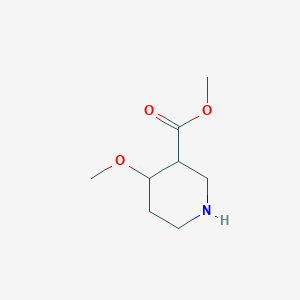
3-Fluoro-1-methylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methylpiperidine-3-carboxylic acid is a synthetic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a carboxylic acid group at the same position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpiperidine-3-carboxylic acid typically involves the fluorination of a piperidine derivative followed by the introduction of a carboxylic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-methylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for probing enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-methylpiperidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-1-methylpiperidine-3-carboxylic acid can be compared with other piperidine carboxylic acids, such as:
3-Chloro-1-methylpiperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
3-Hydroxy-1-methylpiperidine-3-carboxylic acid: Contains a hydroxyl group at the 3-position.
3-Methyl-1-methylpiperidine-3-carboxylic acid: Has a methyl group at the 3-position.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H12FNO2 |
|---|---|
Molekulargewicht |
161.17 g/mol |
IUPAC-Name |
3-fluoro-1-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H12FNO2/c1-9-4-2-3-7(8,5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
SIIUWKVIRMSEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
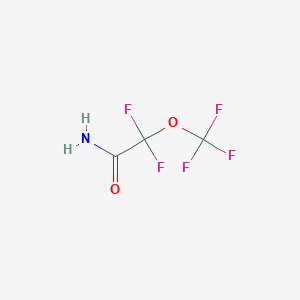
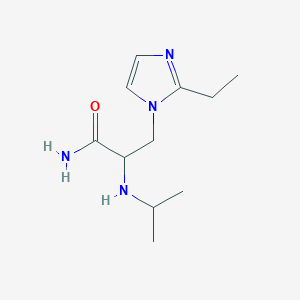
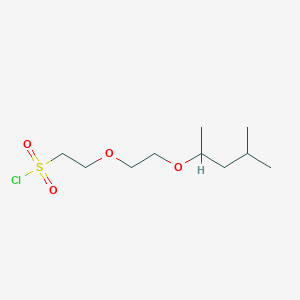
![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)

